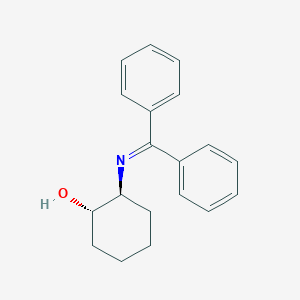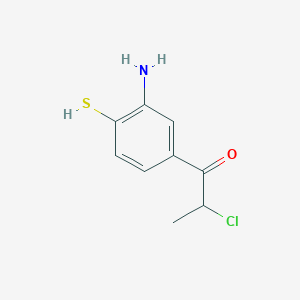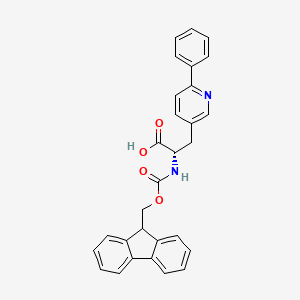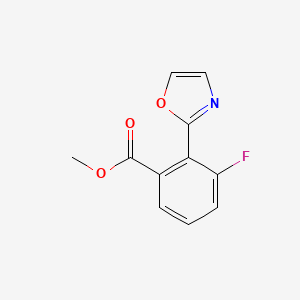
Methyl 3-fluoro-2-(oxazol-2-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-fluoro-2-(oxazol-2-yl)benzoate is a chemical compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both fluorine and oxazole moieties in the structure of this compound makes it particularly interesting for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-2-(oxazol-2-yl)benzoate typically involves the incorporation of fluorine and oxazole groups into a benzene ring. One common method is the nucleophilic substitution of a chlorine atom in a benzoxazole precursor with a fluorine atom. This can be achieved using potassium fluoride (KF) in the presence of a catalytic amount of 18-crown-6 at elevated temperatures (110-120°C) . Another approach involves the selective lithiation of 2-substituted oxazole followed by treatment with an electrophilic fluorinating agent such as N-fluorobenzenesulfonimide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-fluoro-2-(oxazol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction can produce oxazoline derivatives.
Applications De Recherche Scientifique
Methyl 3-fluoro-2-(oxazol-2-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 3-fluoro-2-(oxazol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological receptors. The oxazole ring can participate in various non-covalent interactions, such as π-π stacking and hydrogen bonding, which contribute to its biological activity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(oxazol-2-yl)benzoate: Lacks the fluorine atom, which may result in different biological activities and properties.
2-Fluorobenzoxazole: Contains a fluorine atom but lacks the ester group, leading to different reactivity and applications.
Oxazole derivatives: A broad class of compounds with varying substituents that can exhibit diverse biological activities.
Uniqueness
Methyl 3-fluoro-2-(oxazol-2-yl)benzoate is unique due to the presence of both fluorine and oxazole groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and ability to interact with biological targets, while the oxazole ring provides a versatile scaffold for further functionalization and optimization.
Propriétés
Formule moléculaire |
C11H8FNO3 |
|---|---|
Poids moléculaire |
221.18 g/mol |
Nom IUPAC |
methyl 3-fluoro-2-(1,3-oxazol-2-yl)benzoate |
InChI |
InChI=1S/C11H8FNO3/c1-15-11(14)7-3-2-4-8(12)9(7)10-13-5-6-16-10/h2-6H,1H3 |
Clé InChI |
NBJLFEJRZGCGJH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=CC=C1)F)C2=NC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(2S)-6-[(E)-2-[2-chloro-6-(trifluoromethyl)phenyl]vinyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]propanoic acid](/img/structure/B14044634.png)


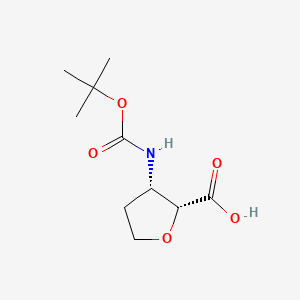
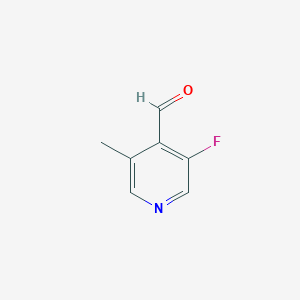
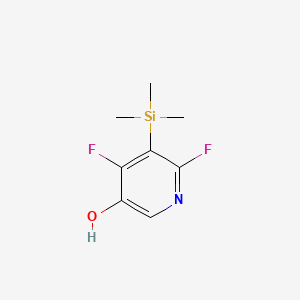

![2-methoxy-N-((5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine hydrochloride](/img/structure/B14044654.png)
